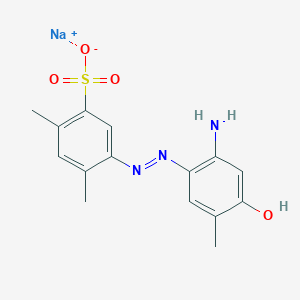
TAS3681
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Aplicaciones Científicas De Investigación
Scientific Research and Technology Development Scientific research applications, such as TAS3681, are integral in probing the universe's deepest mysteries, understanding living things, and developing technologies that benefit humanity and generate wealth. This encompasses a wide range of scientific endeavors and technological innovations (Press, 2013).
Software and Computing in Scientific Research The complexity of scientific research applications is often due to the traditional programming languages used in their development, like C and Fortran. Modern commercial software, by contrast, utilizes toolkits and frameworks for rapid application development. Recognizing this, scientific software frameworks have begun to emerge, focusing on grid-enabling existing applications and developing new ones, enhancing programming productivity in scientific research (Appelbe et al., 2007).
Technology Assessment in Scientific Research Technology Assessment (TA) in scientific research addresses social, political, and environmental problems linked to scientific and technological developments. TA evaluates the potential consequences of new technologies, their use, and disposal, contributing to decision-making processes without necessarily focusing on technical realizations (Decker & Ladikas, 2004).
Enabling Scientific Research Through Technology Technological tools like the Toolkit for Accurate Scientific Software (TASS) significantly support computational science, offering formal verification of programs and ensuring functional equivalence between different programs. Such tools are crucial for ensuring the accuracy and reliability of scientific software, which is increasingly important in data-intensive scientific research (Siegel & Zirkel, 2011).
Data-Intensive Analysis in Scientific Research Efficient scientific research, especially in data-intensive domains, necessitates software applications that meet core requirements like interoperability, integration, automation, reproducibility, and efficient data handling. The integration of various technologies is often essential to meet these requirements, and understanding the role of these technologies is critical for supporting the needs of research scientists (Yao et al., 2014).
Propiedades
Nombre del producto |
TAS3681 |
|---|---|
Fórmula molecular |
C26H24N4O2 |
SMILES |
Unknown |
Apariencia |
Solid powder |
Sinónimos |
TAS3681; TAS-3681; TAS 3681.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




